Cas no 382608-10-8 (Carbonic acid, 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester)

Carbonic acid, 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester structure
382608-10-8 structure
商品名:Carbonic acid, 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester
CAS番号:382608-10-8
MF:C21H27NO5
メガワット:373.4436
CID:1488674

Carbonic acid, 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester 化学的及び物理的性質

名前と識別子

    • Carbonic acid,3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-ylethyl ester
    • Carbonic acid, 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester
    • インチ: InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23)
    • InChIKey: CLSVJBIHYWPGQY-UHFFFAOYSA-N
    • ほほえんだ: CCOC(OC1=C(C(NC12CCC(OC)CC2)=O)C3=C(C=CC(C)=C3)C)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 6

Carbonic acid, 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1522591-100mg
3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]Dec-3-en-4-yl ethyl carbonate
382608-10-8 98%
100mg
¥520.00 2024-05-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01090249-100mg
3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate
382608-10-8 98%
100mg
¥374.0 2024-04-18

Carbonic acid, 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester 関連文献

Carbonic acid, 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl esterに関する追加情報

Recent Advances in the Study of Carbonic Acid, 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester (CAS: 382608-10-8)

The compound Carbonic acid, 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester (CAS: 382608-10-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.

One of the key areas of investigation has been the compound's interaction with carbonic anhydrase isoforms. Preliminary in vitro studies indicate that this derivative exhibits selective inhibition of certain isoforms, which could be leveraged for the development of targeted therapies for conditions such as glaucoma, epilepsy, and certain cancers. The presence of the 2,5-dimethylphenyl and methoxy groups appears to play a critical role in enhancing binding affinity and selectivity, as demonstrated by molecular docking simulations and X-ray crystallography studies.

In addition to its enzymatic inhibition properties, recent research has explored the compound's potential as a prodrug. The ethyl ester moiety has been shown to improve bioavailability, with in vivo studies in rodent models demonstrating enhanced absorption and prolonged half-life compared to analogous compounds without this modification. These findings suggest that 382608-10-8 could serve as a valuable scaffold for the development of next-generation prodrugs with improved pharmacokinetic profiles.

Another notable advancement is the compound's application in neurodegenerative disease research. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 382608-10-8 exhibited neuroprotective effects in cellular models of Alzheimer's disease, potentially through modulation of amyloid-beta aggregation and reduction of oxidative stress. These results, while preliminary, open new avenues for the development of small-molecule therapeutics targeting protein misfolding disorders.

Synthetic methodologies for 382608-10-8 have also seen significant improvements. Recent publications describe more efficient asymmetric synthesis routes that yield higher enantiomeric purity, addressing previous challenges in large-scale production. These advances in synthetic chemistry are crucial for enabling further preclinical and clinical evaluation of this compound class.

Looking forward, several research groups have initiated structure-activity relationship (SAR) studies to optimize the biological activity of 382608-10-8 derivatives. Early results suggest that modifications at the 8-methoxy position and variations in the spirocyclic system can significantly alter both potency and selectivity, providing a rich chemical space for medicinal chemistry optimization.

In conclusion, the growing body of research on Carbonic acid, 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester (382608-10-8) highlights its potential as a versatile scaffold in drug discovery. While challenges remain in fully characterizing its therapeutic potential and safety profile, the recent advancements in understanding its mechanism of action and improving its synthetic accessibility position this compound as an important focus area for future pharmaceutical development.

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